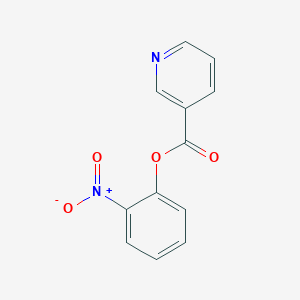

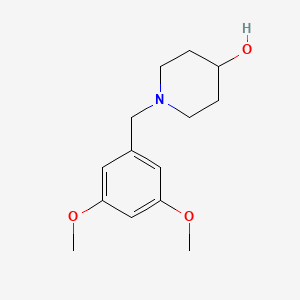

![molecular formula C16H20N2O2S2 B5556911 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)

1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to belong to a class of molecules featuring both sulfonyl and piperazine groups, attached to a thiophene and phenyl ring, respectively. These components suggest a molecule with potential applications in materials science, medicinal chemistry, and possibly as ligands in coordination chemistry due to their diverse functional groups.

Synthesis Analysis

Synthetic strategies for such compounds typically involve stepwise reactions that introduce the sulfonyl group to a thiophene derivative, followed by coupling with a phenylpiperazine moiety. For example, reactions involving N-sulfonylamines and azirines can lead to the formation of thiadiazoles, oxathiazoles, and acrylamidines, indicative of the complex reactivity of sulfonamide groups under various conditions (Tornus, Schaumann*, & Adiwidjaja, 1996).

Molecular Structure Analysis

The molecular structure of compounds with thiophene, sulfonyl, and piperazine units can be quite complex, often showing interesting electronic and steric properties. X-ray crystallography and molecular docking studies are common methods for analyzing these structures, revealing information about conformation, bonding, and potential receptor interactions for medicinal applications (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds can include nucleophilic substitution, oxidation, and coupling reactions. The sulfonyl group, in particular, offers diverse reactivity, allowing for further functionalization or transformations into sulfonamides, sulfones, and other derivatives. The piperazine ring can engage in various reactions, including alkylation and acylation, offering pathways to a wide range of derivatives with varying biological activities (Abbasi et al., 2017).

科学的研究の応用

Synthesis and Receptor Antagonists

1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine derivatives are synthesized for their potential as adenosine A2B receptor antagonists. One study developed a new method for sulfonamide formation to enhance yields. A compound from this series, exhibiting high potency and selectivity for the A2B receptor, was identified as a promising candidate (Luo et al., 2006).

Photoactivity and Electrochemical Behavior

Research into the electronic and photochemical properties of compounds with externally appended thienyl rings, like 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine, reveals their potential in photodynamic therapy and imaging applications. These compounds exhibit strong solvent-dependent fluorescence and are efficient photosensitizers (Giorgia De Mori et al., 2011).

Crystal Engineering and Host-Guest Chemistry

The compound's interaction with 5-sulfosalicylic acid in crystallization studies contributes to understanding hydrogen-bonding and supramolecular architectures. This research aids in the design of new materials and drugs through crystal engineering (Lei Wang et al., 2011).

Conformational Analysis in Medicinal Chemistry

Investigating the tautomeric behavior of sulfonamide derivatives like 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine is crucial in understanding their pharmaceutical and biological activities. Spectroscopic methods help identify the predominant forms of these molecules in different states (Aliye Gediz Erturk et al., 2016).

Anticonvulsant Activity Studies

Research on derivatives of this compound demonstrates significant anticonvulsant activity, offering insights into potential therapeutic applications for epilepsy and related disorders (A. Thakur et al., 2017).

Development of Heterocyclic Compounds

The compound's derivatives are synthesized for potential applications in neuropsychiatric treatments. The structural analogues of this compound show promising neuroleptic activity, expanding the repertoire of heterocyclic compounds in medicinal chemistry (Toshiyuki Kohara et al., 2002).

Enzyme Inhibition Studies

Research into the enzyme inhibition properties of 1-arylsulfonyl-4-phenylpiperazine derivatives, including 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine, identifies several compounds as moderate inhibitors of key enzymes. This opens avenues in the development of new therapeutic agents (M. Abbasi et al., 2017).

特性

IUPAC Name |

1-(2,5-dimethylthiophen-3-yl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c1-13-12-16(14(2)21-13)22(19,20)18-10-8-17(9-11-18)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPVSCHVWMMHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

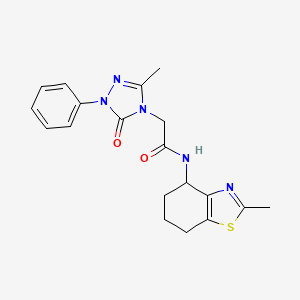

![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)

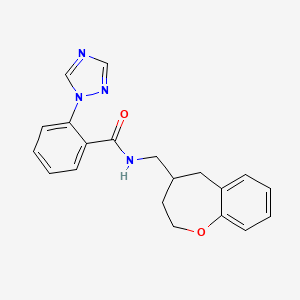

![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

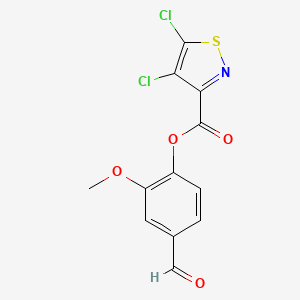

![3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)